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Compound of Interest

Compound Name:
DSPE-PEG-Amine, MW 2000

ammonium

Cat. No.: B2889234 Get Quote

An In-depth Technical Guide to DSPE-PEG-
Amine MW 2000
For Researchers, Scientists, and Drug Development
Professionals
This technical guide provides a comprehensive overview of 1,2-distearoyl-sn-glycero-3-

phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG-Amine MW 2000), a

critical component in advanced drug delivery systems. This document outlines its chemical

structure, physicochemical properties, and its role in the formulation of nanoparticles, with a

focus on liposomes. Detailed experimental protocols and characterization data are also

presented to assist researchers in their drug development endeavors.

Core Concepts: Chemical Structure and Properties
DSPE-PEG-Amine MW 2000 is a bifunctional lipid-polymer conjugate. It consists of a

hydrophobic 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) anchor, a hydrophilic

polyethylene glycol (PEG) linker with an average molecular weight of 2000 Daltons, and a

terminal primary amine group (-NH2).[1] This amphipathic nature is fundamental to its self-

assembly in aqueous environments and its utility in drug delivery.[2]
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The DSPE moiety provides a stable anchor within the lipid bilayer of nanoparticles, such as

liposomes.[1][3] The PEG linker creates a hydrophilic corona on the nanoparticle surface,

which imparts a "stealth" characteristic, reducing recognition by the reticuloendothelial system

and prolonging circulation time in the bloodstream.[1][4] The terminal amine group serves as a

reactive handle for the covalent conjugation of various molecules, including targeting ligands

(antibodies, peptides), imaging agents, and drugs.[1][3]

A visual representation of the chemical structure is provided below:
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Chemical Structure of DSPE-PEG-Amine MW 2000
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Caption: Schematic of DSPE-PEG-Amine MW 2000 structure.

Physicochemical Properties
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The key physicochemical properties of DSPE-PEG-Amine MW 2000 are summarized in the

table below. These properties are crucial for its handling, formulation, and in vivo behavior.

Property Value Reference(s)

Synonyms

DSPE-PEG2000-NH2, 1,2-

distearoyl-sn-glycero-3-

phosphoethanolamine-N-

[amino(polyethylene

glycol)-2000] (ammonium or

sodium salt)

[2][3][5]

CAS Number 474922-26-4 [5][6]

Average Molecular Weight

~2800 g/mol (DSPE: ~748

g/mol + PEG: ~2000 g/mol +

linker/amine) The exact weight

can vary due to the

polydispersity of PEG.[3]

[3]

Molecular Formula

C132H266N3O54P (average,

may vary based on PEG

polydispersity and salt form)

[3]

Purity Typically >95% [6]

Appearance White to off-white solid [5]

Solubility

Soluble in chloroform and

methanol. Soluble in aqueous

solutions, forming micelles.

[2][3]

Storage Conditions
-20°C in a dry environment,

protected from light.
[3][6]

Role in Nanoparticle Formulation and Drug Delivery
DSPE-PEG-Amine MW 2000 is a versatile excipient for the formulation of various

nanoparticles, most notably liposomes and polymeric micelles. Its incorporation into these

systems offers several advantages:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 13 Tech Support

https://www.caymanchem.com/product/26000/dspe-peg(2000)-amine-(sodium-salt)&utm_source=guide&utm_medium=pdflink&utm_campaign=LNPs
https://www.avantiresearch.com/en-gb/products/product/880128-dspe-peg2000-amine
https://www.medchemexpress.com/dspe-peg-amine-mw-2000-ammonium.html
https://www.medchemexpress.com/dspe-peg-amine-mw-2000-ammonium.html
https://www.researchgate.net/figure/Synthetic-scheme-for-DSPE-PEG2000-Mal-A-DSPC-was-first-functionalized-via_fig1_394008767
https://www.avantiresearch.com/en-gb/products/product/880128-dspe-peg2000-amine
https://www.avantiresearch.com/en-gb/products/product/880128-dspe-peg2000-amine
https://www.avantiresearch.com/en-gb/products/product/880128-dspe-peg2000-amine
https://www.researchgate.net/figure/Synthetic-scheme-for-DSPE-PEG2000-Mal-A-DSPC-was-first-functionalized-via_fig1_394008767
https://www.medchemexpress.com/dspe-peg-amine-mw-2000-ammonium.html
https://www.caymanchem.com/product/26000/dspe-peg(2000)-amine-(sodium-salt)&utm_source=guide&utm_medium=pdflink&utm_campaign=LNPs
https://www.avantiresearch.com/en-gb/products/product/880128-dspe-peg2000-amine
https://www.avantiresearch.com/en-gb/products/product/880128-dspe-peg2000-amine
https://www.researchgate.net/figure/Synthetic-scheme-for-DSPE-PEG2000-Mal-A-DSPC-was-first-functionalized-via_fig1_394008767
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2889234?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Prolonged Circulation: The PEG chains form a hydration layer that sterically hinders the

adsorption of opsonins, thereby reducing clearance by the mononuclear phagocyte system

and extending the nanoparticle's half-life in the bloodstream.[1][4]

Enhanced Stability: The PEG layer also prevents aggregation and increases the colloidal

stability of the nanoparticle formulation.[5]

Active Targeting: The terminal amine group provides a conjugation site for targeting moieties.

This allows for the specific delivery of therapeutic payloads to diseased tissues or cells,

enhancing efficacy and reducing off-target toxicity.[1][3]

Improved Drug Solubility: The amphipathic nature of DSPE-PEG-Amine allows for the

encapsulation of hydrophobic drugs within the core of micelles or the lipid bilayer of

liposomes, improving their solubility in aqueous environments.[6]

The following diagram illustrates the general workflow for the preparation of targeted liposomes

using DSPE-PEG-Amine MW 2000.
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Experimental Workflow for Targeted Liposome Formulation
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Caption: A generalized workflow for creating targeted liposomes.
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Experimental Protocols
This section provides a detailed methodology for the preparation and characterization of

liposomes incorporating DSPE-PEG-Amine MW 2000.

Liposome Preparation via Thin-Film Hydration
This protocol describes the formation of unilamellar liposomes using the thin-film hydration

method followed by extrusion.

Materials:

1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

Cholesterol

DSPE-PEG-Amine MW 2000

Chloroform

Hydration buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

Rotary evaporator

Water bath

Liposome extruder

Polycarbonate membranes (e.g., 100 nm pore size)

Gas-tight syringes

Procedure:

Lipid Mixture Preparation: In a round-bottom flask, dissolve the desired amounts of DSPC,

cholesterol, and DSPE-PEG-Amine in chloroform. A common molar ratio is 55:40:5

(DSPC:Cholesterol:DSPE-PEG-Amine). Ensure complete dissolution to form a clear

solution.
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Thin-Film Formation: Attach the flask to a rotary evaporator. Evaporate the chloroform under

reduced pressure at a temperature above the lipid phase transition temperature (for DSPC,

>55°C). A thin, uniform lipid film should form on the inner surface of the flask.

Film Hydration: Hydrate the lipid film with the chosen aqueous buffer by rotating the flask in a

water bath set above the lipid phase transition temperature for 30-60 minutes. This will form

multilamellar vesicles (MLVs).

Size Reduction (Extrusion): To obtain unilamellar vesicles of a defined size, the MLV

suspension is repeatedly passed through a polycarbonate membrane of a specific pore size

(e.g., 100 nm) using a liposome extruder. An odd number of passes (e.g., 11-21) is

recommended. The resulting translucent suspension contains small unilamellar vesicles

(SUVs).

Characterization of Liposomes
Particle Size and Zeta Potential:

Method: Dynamic Light Scattering (DLS) is used to determine the average particle size (Z-

average), size distribution (Polydispersity Index, PDI), and zeta potential of the liposomal

formulation.

Procedure: Dilute the liposome suspension in the appropriate buffer to a suitable

concentration. Analyze the sample using a DLS instrument.

Encapsulation Efficiency:

Method: The encapsulation efficiency (EE%) is determined by separating the

unencapsulated drug from the liposomes and quantifying the drug associated with the

vesicles.

Procedure:

Separate the free drug from the liposome formulation using techniques like size exclusion

chromatography or dialysis.
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Disrupt the liposomes using a suitable solvent (e.g., methanol) or detergent (e.g., Triton X-

100) to release the encapsulated drug.

Quantify the drug concentration in the disrupted liposome fraction using an appropriate

analytical method (e.g., HPLC, UV-Vis spectrophotometry).

Calculate the EE% using the formula: EE% = (Amount of encapsulated drug / Total

amount of drug) x 100.

Quantitative Data
The following tables summarize typical quantitative data for nanoparticles formulated with

DSPE-PEG-Amine MW 2000.

Table 1: Physicochemical Characterization of DSPE-PEG2000 Containing Nanoparticles

Parameter
Typical Value
Range

Method Reference(s)

Particle Size (Z-

average)
50 - 150 nm DLS [1]

Polydispersity Index

(PDI)
< 0.2 DLS [1]

Zeta Potential -5 to -15 mV DLS [1]

Note: These values can vary significantly depending on the full lipid composition, drug loading,

and preparation method.

Role in Biological Pathways
DSPE-PEG-Amine MW 2000 is a delivery vehicle and is not known to directly interact with or

modulate specific signaling pathways. Its primary role is to ensure the stable encapsulation and

delivery of a therapeutic agent to its target site. Once the nanoparticle reaches the target cell

and releases its payload, the active pharmaceutical ingredient (API) can then exert its effect on

the relevant biological pathways.
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The diagram below illustrates the conceptual relationship between a DSPE-PEG-Amine-based

nanoparticle, its therapeutic payload, and the downstream effect on a cellular signaling

pathway.
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Conceptual Role of DSPE-PEG-Amine Nanoparticles in Modulating Signaling Pathways
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Caption: DSPE-PEG-Amine nanoparticles deliver APIs to modulate pathways.
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Conclusion
DSPE-PEG-Amine MW 2000 is an indispensable tool in the field of nanomedicine, enabling the

development of sophisticated drug delivery systems. Its unique tripartite structure provides

stability, prolonged circulation, and a platform for targeted delivery. A thorough understanding of

its properties and the methodologies for its use in nanoparticle formulation, as outlined in this

guide, is essential for researchers aiming to advance the next generation of targeted

therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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